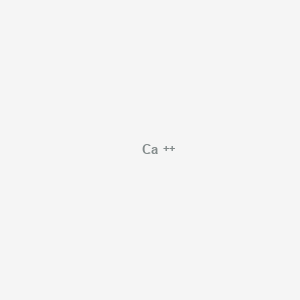

Calcium ion

概要

説明

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is the fifth most abundant element in Earth’s crust . Ionized calcium refers to calcium in your blood that isn’t attached to proteins. It makes up about half of all the calcium in your blood .

Synthesis Analysis

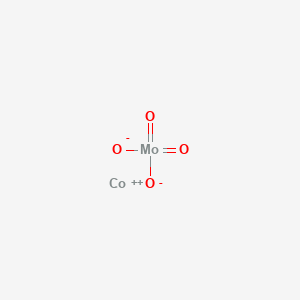

Calcium ions form slightly dissociated complex ions. The formation of these can serve as the basis of accurate and convenient titrations for such metal ions . The present analysis is concerned with the determination of Ca by the use of a complexometric titration .Molecular Structure Analysis

The solvation structures of calcium (Ca2+) and magnesium (Mg2+) ions with the presence of hydroxide (OH−) ion in water are essential for understanding their roles in biological and chemical processes . The lowest-energy structures of Ca2+(H2O)10–12 clusters show that Ca2+ is always surrounded by six H2O molecules in the first shell .Chemical Reactions Analysis

Calcium is a rather soft, very active metal. Very similar to barium in its chemical properties . It reacts with air or pure oxygen to form the oxide and reacts rapidly with warm water (and more slowly with cold water) to produce hydrogen gas and calcium hydroxide .Physical And Chemical Properties Analysis

Calcium has a melting point of 842°C and a boiling point of 1484°C. Its density is 1.55 g/cm³ . Calcium has a moderate density, approximately 1.54 times that of water .科学的研究の応用

Biomedical Applications : The Netherlands Organization for Applied Scientific Research uses a 1 MV multi-element AMS system to analyze calcium samples for clinical research programs in pharmaceuticals and innovative foods industry, focusing on pharmacokinetics and anti-osteoporotic efficacy data of new treatments (Klein et al., 2013).

Scale Prevention in Power Plants : A technology utilizing pulse spark discharges in water to precipitate and remove dissolved calcium ions in cooling water is being developed. This helps in preventing condenser-tube fouling and increasing the cycles of concentration (COC) in cooling systems of coal-fired power plants (Cho & Fridman, 2012).

Biological Significance : Calcium is crucial in a multitude of biological functions, and its role has been extensively studied. It is central to the origin and evolution of life due to its unique physical and chemical properties (Jaiswal, 2001).

Calcium Imaging in Plants : Calcium imaging, crucial for understanding Ca2+ signaling in plant science research, has seen significant developments in probe technology (Kanchiswamy et al., 2014).

Clinical Research : Strontium is used as a tracer for calcium in clinical research, offering insights into calcium absorption and metabolism in various disease states (Wasserman, 1998).

Monitoring of Ca2+ and pH : A wearable electrochemical device has been developed for noninvasive monitoring of ionized calcium and pH in body fluids, aiding in disease diagnosis (Nyein et al., 2016).

Calcium Regulation in Protozoan Parasites : In protozoan parasites, Ca2+ is critical for invasion, with its cytosolic concentration regulated by various transporters. This has implications for developing new therapies (Moreno & Docampo, 2003).

Calcium-Channel-Blocking Agents : The study of calcium-channel-blocking agents has provided insights into the role of Ca2+ in various biological processes and led to the development of new therapeutic agents (Braunwald, 1982).

Measurement of Calcium in Biological Samples : Advances in measuring total calcium in biological samples have led to significant insights into its role in controlling protein expression and activity (Manno & Ríos, 2015).

Role in Cellular Regulation : Calcium's role in cellular regulation, particularly through calmodulin-regulated enzymes, is a key area of research (Cheung, 1980).

Nuclear Calcium Signaling in Plants : Nuclear calcium signaling is an emerging area in plant cell research, with implications for understanding nuclear activities (Mazars et al., 2011).

Near-Infrared-Triggered Release of Ca2+ for Cancer Therapy : A novel nanosystem has been developed for delivering calcium chloride into cancer cells, which triggers cell death upon near-infrared irradiation (Chen et al., 2018).

Accurate Modeling of Calcium in Aqueous Solutions : Advances in molecular dynamics simulations have enabled accurate modeling of calcium in aqueous environments, important for biological and technological applications (Kohagen et al., 2014).

Microdomains of Intracellular Ca2+ : Research on the structural and functional bases of subcellular heterogeneity in cellular Ca2+ levels has important implications for understanding cellular signaling (Rizzuto & Pozzan, 2006).

Calcium Signaling in Cells : Calcium signaling impacts almost every aspect of cellular life, playing specific roles in various processes like excitability, exocytosis, and transcription (Clapham, 2007).

Imaging Calcium in Neurons : Calcium imaging in neurons is important for understanding how calcium signals control functions in specific cellular subcompartments (Grienberger & Konnerth, 2012).

Ion-Substituted Calcium Phosphate Coatings in Biomedical Applications : Ion-substituted calcium phosphate coatings developed through physical vapor deposition magnetron sputtering have significant implications for biomedical applications, influencing cell behaviors like proliferation and adhesion (Qadir et al., 2019).

Calcium Signaling Abnormalities in CNS Diseases : Calcium signaling abnormalities are linked to central nervous system disorders like seizures, migraine, and autism, representing a subset of the channelopathies (Gargus, 2009).

作用機序

Safety and Hazards

将来の方向性

Rechargeable batteries featuring calcium (Ca) metal as negative electrodes (anodes) present compelling prospects, promising notable advantages in energy density, cost-effectiveness, and safety . The development of multivalent metal-ion batteries also depends on whether the multivalent metals bring enough benefits over lithium to be worthy of being considered as alternatives .

特性

IUPAC Name |

calcium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037638 | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Calcium ion | |

CAS RN |

14127-61-8, 7440-70-2 | |

| Record name | Calcium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

850 °C | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

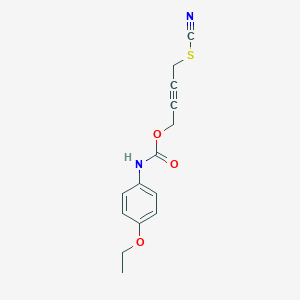

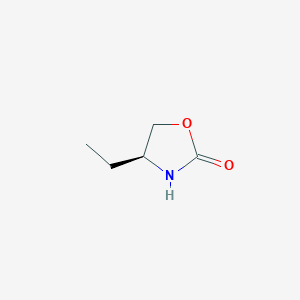

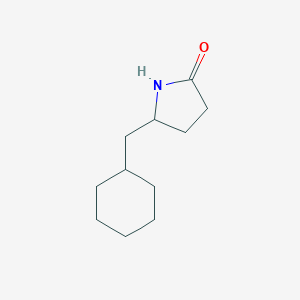

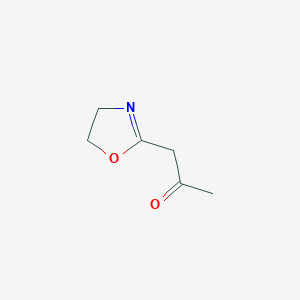

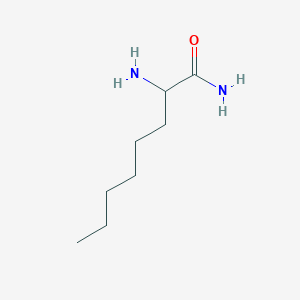

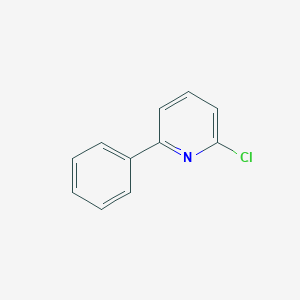

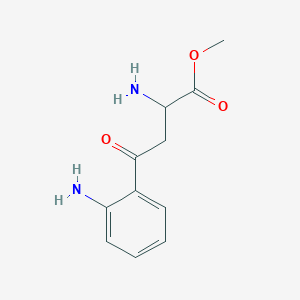

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)